![molecular formula C8H15NO B13633002 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Methyl-2-oxabicyclo[221]heptan-5-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes an oxabicycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine typically involves the following steps:
Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the ring.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
- 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine
- 1-{2-Oxabicyclo[2.2.1]heptan-4-yl}methanamine
Comparison: 1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine is unique due to the position of the methyl group and the amine group on the bicyclic ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
CRLHYGZMXNNNEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(CO1)C(C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



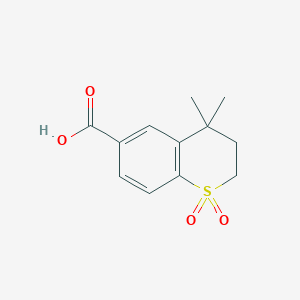
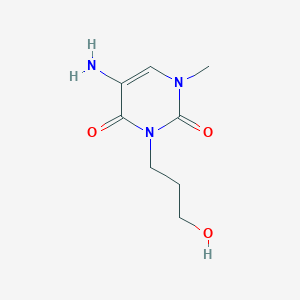
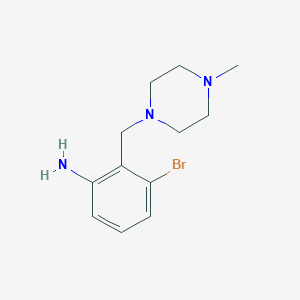
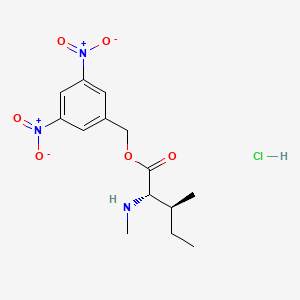
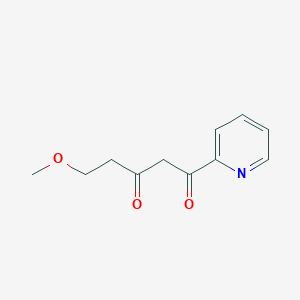

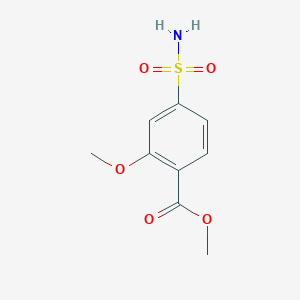
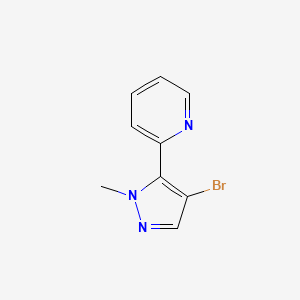
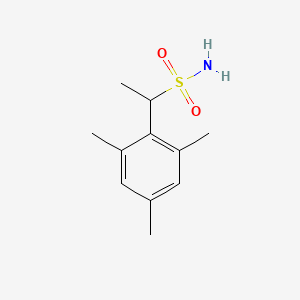
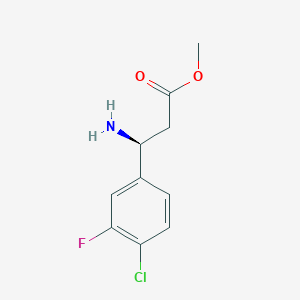

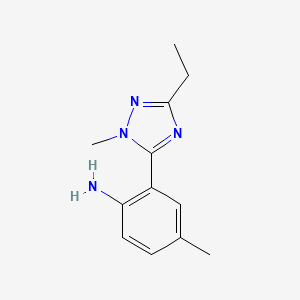
![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
